

4-Methylnicotinic Acid: A Technical Guide to Safety, Toxicity, and Handling

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Compound of Interest

Compound Name: 4-Methylnicotinic acid

Cat. No.: B1296157

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, toxicity, and handling of **4-Methylnicotinic acid**. The information is intended to guide researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. Due to the limited availability of direct toxicological data for **4-Methylnicotinic acid**, information from the structurally related and well-studied compound, nicotinic acid, is included for comparative purposes and to infer potential hazards.

Chemical and Physical Properties

4-Methylnicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). The hydrochloride salt is also commonly used in laboratory settings.

Property	4-Methylnicotinic Acid	4-Methylnicotinic Acid Hydrochloride	Reference
CAS Number	3222-50-2	94015-05-1	[1]
Molecular Formula	C ₇ H ₇ NO ₂	C ₇ H ₇ NO ₂ · HCl	[1]
Molecular Weight	137.14 g/mol	173.60 g/mol	[1][2]
Appearance	White to tan crystalline powder	Light brown solid	[3][4]
Melting Point	217-221 °C	Not available	[3]
Solubility	Not available	Not available	
Hygroscopicity	Not specified	Hygroscopic	[4]

Safety and Hazard Information

GHS Classification

4-Methylnicotinic acid and its hydrochloride salt are classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard Class	Hazard Category	GHS Hazard Statement	Reference
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[1]
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation	[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	Category 3	H335: May cause respiratory irritation	[1]

Precautionary Statements and First Aid

Prevention:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- P264: Wash face, hands, and any exposed skin thoroughly after handling.[4]
- P271: Use only outdoors or in a well-ventilated area.[4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Response and First Aid:

- If on skin (P302 + P352): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]
- If inhaled (P304 + P340): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
- If in eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
- If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]

Handling and Storage

- Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[5]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] For the hydrochloride salt, it is recommended to store under an inert atmosphere as it is air sensitive.[4]

Toxicological Data

Direct and comprehensive toxicological data for **4-Methylnicotinic acid** is limited. The following table includes data for the parent compound, nicotinic acid, to provide an indication of

potential toxicity.

Toxicological Endpoint	4-Methylnicotinic Acid	Nicotinic Acid	Reference
Acute Oral Toxicity (LD50)	Data not available	6,450 mg/kg (rat, female)	[6]
7,000 mg/kg (rat)	[7]		
Acute Dermal Toxicity (LD50)	Data not available	> 2,000 mg/kg (rat)	[8]
Genotoxicity	Data not available	Not mutagenic in bacterial strains; did not induce clastogenic effects in in vitro and in vivo micronucleus testing in mice.[9] However, one study showed an increase in sister chromatid exchanges in peripheral blood lymphocytes of smokers supplemented with nicotinic acid.[10]	[9][10]
Carcinogenicity	Data not available	No increased incidence of tumors was observed in a lifetime carcinogenicity study in Swiss mice.[9]	[9]
Reproductive Toxicity	Data not available	Developmental toxicity was only seen at levels that were maternally toxic, with no evidence of	[9]

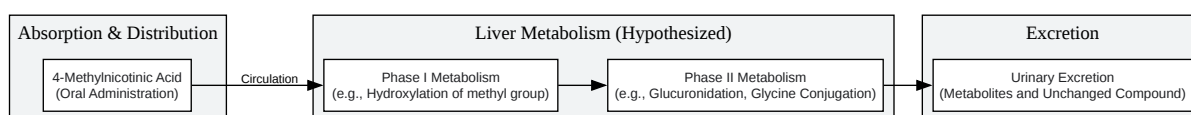
teratogenicity in rats.

[9]

Metabolism and Potential Signaling Pathways

Metabolism

The metabolism of **4-Methylnicotinic acid** has not been explicitly studied. However, based on the metabolism of nicotinic acid, a probable metabolic pathway can be proposed. Nicotinic acid is primarily metabolized in the liver.[4] The excess is methylated to N¹-methylnicotinamide and excreted in the urine as such or as oxidized metabolites.[4] It is plausible that **4-Methylnicotinic acid** undergoes similar metabolic transformations, including potential conjugation and excretion.

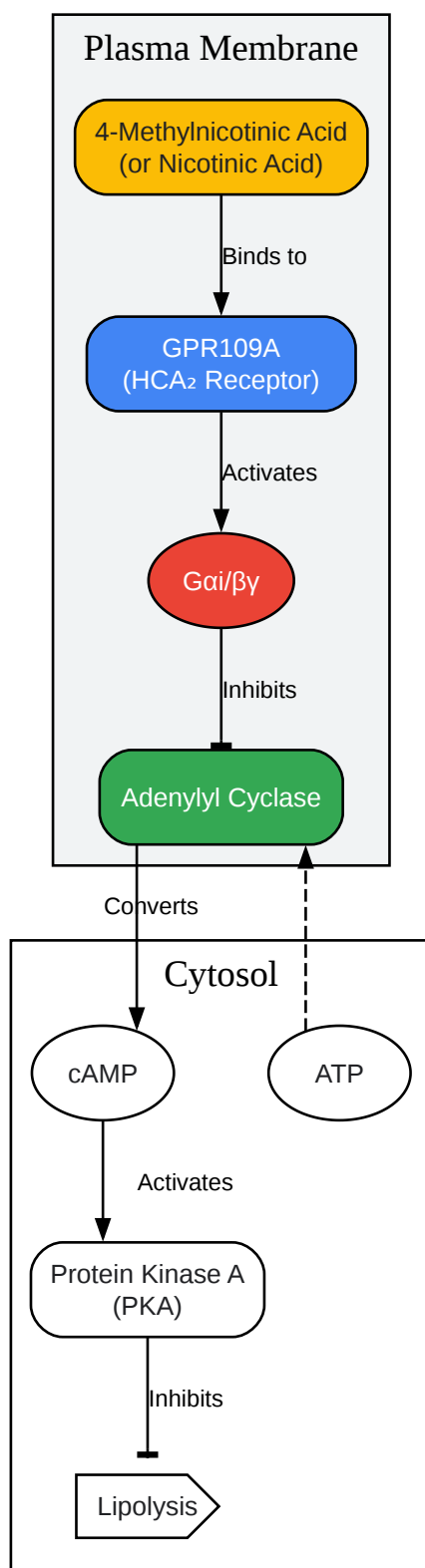


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Hypothesized metabolic pathway for **4-Methylnicotinic acid**.

GPR109A Signaling Pathway

Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). [5] Given its structural similarity, **4-Methylnicotinic acid** is also likely to act as an agonist at this receptor. Activation of GPR109A is primarily coupled to an inhibitory G protein (G_{ai}), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. [11] This pathway is responsible for the anti-lipolytic effects of nicotinic acid. [5] GPR109A can also signal through a β -arrestin-dependent pathway, which is associated with the flushing side effect of niacin. [5]



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Simplified GPR109A signaling pathway.

Experimental Protocols

Synthesis and Purification of 4-Methylnicotinic Acid

A general method for the synthesis of **4-Methylnicotinic acid** involves the hydrolysis of 3-cyano-4-methylpyridine.^[12] Purification is typically achieved through recrystallization or silica gel column chromatography.

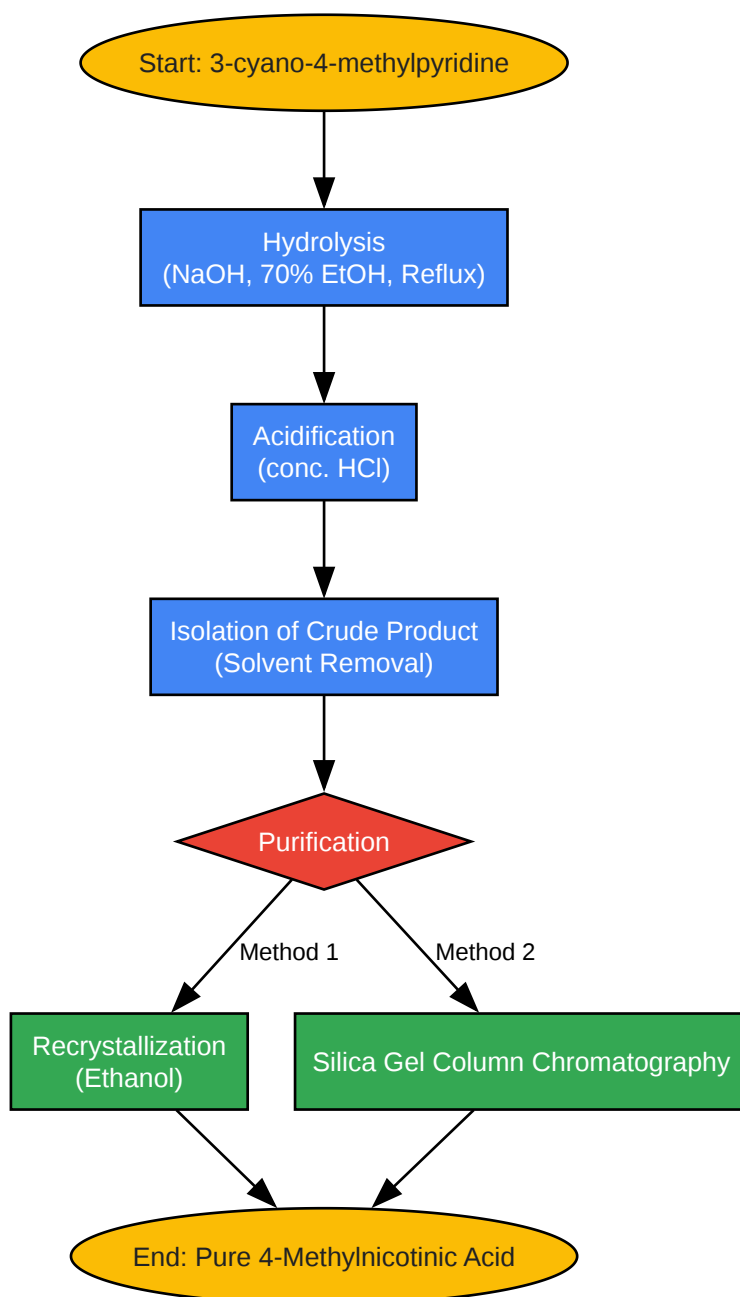
Materials:

- 3-cyano-4-methylpyridine
- Sodium hydroxide (NaOH)
- 70% aqueous ethanol
- Concentrated hydrochloric acid (HCl)
- Ethanol
- Silica gel (for column chromatography)
- n-hexane and ethyl acetate (or other suitable solvent system for chromatography)

Procedure:

- **Hydrolysis:** Add 3-cyano-4-methylpyridine to a mixture of sodium hydroxide and 70% aqueous ethanol. Reflux the reaction mixture for approximately 2 hours.^[12]
- **Acidification:** After cooling to room temperature, acidify the mixture by the slow dropwise addition of concentrated hydrochloric acid.^[12]
- **Isolation of Crude Product:** Remove the solvent under reduced pressure to obtain the crude solid product.^[12]
- **Purification by Recrystallization:** Add ethanol to the crude residue and heat to reflux for 10 minutes. Perform a hot filtration and then evaporate the ethanol under reduced pressure to yield the purified **4-Methylnicotinic acid** as a white solid.^[12]

- Alternative Purification by Column Chromatography: If further purification is required, the crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of n-hexane and ethyl acetate.[13] Monitor the fractions by thin-layer chromatography (TLC) to isolate the pure compound.



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Workflow for the synthesis and purification of **4-Methylnicotinic acid**.

In Vitro Skin Irritation Test (General Protocol)

This protocol is a generalized procedure based on established in vitro methods using reconstructed human epidermis (RhE) models, such as the EpiDerm™ Skin Irritation Test.^[14]^[15]

Principle: The potential of a chemical to cause skin irritation is assessed by measuring its cytotoxic effect on a reconstructed human epidermal model. Cell viability is determined using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which is then quantified spectrophotometrically.^[16]

Materials:

- Reconstructed human epidermis (RhE) tissue model
- Assay medium
- Test chemical (**4-Methylnicotinic acid**)
- Positive control (e.g., 5% Sodium Dodecyl Sulfate)
- Negative control (e.g., Phosphate-Buffered Saline)
- MTT solution (0.5 mg/mL)
- Isopropanol (or other suitable solvent for formazan extraction)
- 6-well and 24-well plates
- Plate reader

Procedure:

- Pre-incubation: Upon receipt, pre-incubate the RhE tissues overnight in assay medium at 37°C and 5% CO₂.^[14]
- Exposure: Apply the test chemical (solid or liquid), positive control, and negative control topically to the surface of triplicate tissues.^[14]

- Incubation: Incubate the tissues with the applied substances for 60 minutes at 37°C.[14]
- Washing: Thoroughly wash the tissues with PBS to remove the test substance.[14]
- Post-incubation: Transfer the tissues to fresh assay medium and incubate for approximately 42 hours.[14]
- MTT Assay: Transfer the tissues to an MTT solution and incubate for 3 hours.[17]
- Extraction: Extract the formazan from the tissues using isopropanol.[17]
- Quantification: Measure the optical density of the formazan solution using a plate reader (e.g., at 550 nm).[17]
- Data Analysis: Calculate the percentage viability of the test chemical-treated tissues relative to the negative control. A chemical is typically classified as an irritant if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.[16]

In Vitro Eye Irritation Test (General Protocol)

This is a generalized protocol based on methods using reconstructed human cornea-like epithelial (RhCE) models.[12][18]

Principle: The eye irritation potential of a chemical is evaluated by its cytotoxic effect on an RhCE tissue model. Similar to the skin irritation test, cell viability is commonly assessed using the MTT assay.

Materials:

- Reconstructed human cornea-like epithelial (RhCE) tissue model
- Assay medium
- Test chemical (**4-Methylnicotinic acid**)
- Positive and negative controls
- MTT solution

- Isopropanol
- Multi-well plates
- Plate reader

Procedure:

- Pre-incubation: Pre-incubate the RhCE tissues overnight in assay medium.
- Exposure: Apply the test chemical to the surface of duplicate or triplicate tissues. The exposure time varies depending on whether the substance is a liquid (e.g., 30 minutes) or a solid (e.g., 6 hours).[\[12\]](#)
- Washing: Rinse the tissues thoroughly to remove the test chemical.
- Post-incubation: Incubate the tissues in fresh medium for a defined period (e.g., 18 hours).[\[19\]](#)
- MTT Assay and Quantification: Follow the same steps as described for the in vitro skin irritation test (5.2, steps 6-9).
- Data Analysis: A chemical is typically classified as an eye irritant if the tissue viability falls below a certain threshold (e.g., $\leq 60\%$) relative to the negative control.[\[12\]](#)

Conclusion

4-Methylnicotinic acid is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While direct, comprehensive toxicological data is lacking, the information available for the structurally similar compound, nicotinic acid, suggests a low potential for acute systemic toxicity, genotoxicity, and carcinogenicity. Researchers should adhere to the recommended safety precautions, including the use of appropriate personal protective equipment and handling in a well-ventilated area. The provided experimental protocols and pathway diagrams offer a foundational understanding for the synthesis, purification, and biological investigation of this compound. Further research is warranted to fully characterize the toxicological profile and metabolic fate of **4-Methylnicotinic acid**.

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